Cas no 329910-36-3 ((3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid)
(3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (3R,4S)-4-tert-butoxycarbonylamino-3-hydroxycyclopent-1-enecarboxylic acid
- (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid
- 1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, (3R,4S)-
- (3R,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxycyclopent-1-enecarboxylic acid
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- Inchi: 1S/C11H17NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h5,7-8,13H,4H2,1-3H3,(H,12,16)(H,14,15)/t7-,8+/m0/s1
- InChI Key: VGLAXEIGOPKPIR-JGVFFNPUSA-N
- SMILES: C1(C(O)=O)C[C@H](NC(OC(C)(C)C)=O)[C@H](O)C=1
Computed Properties
- Exact Mass: 243.11100
Experimental Properties
- Density: 1.28±0.1 g/cm3(Predicted)
- Boiling Point: 446.3±45.0 °C(Predicted)
- PSA: 95.86000
- LogP: 1.04620
- pka: 4.62±0.60(Predicted)
(3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-392669-1.0g |
(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclopent-1-ene-1-carboxylic acid |
329910-36-3 | 1.0g |
$0.0 | 2023-03-02 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP521-100MG |
(3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid |
329910-36-3 | 95% | 100MG |
¥ 1,240.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP521-250MG |
(3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid |
329910-36-3 | 95% | 250MG |
¥ 1,980.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP521-500MG |
(3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid |
329910-36-3 | 95% | 500MG |
¥ 3,300.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP521-1G |
(3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid |
329910-36-3 | 95% | 1g |
¥ 4,950.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP521-5G |
(3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid |
329910-36-3 | 95% | 5g |
¥ 14,850.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP521-10G |
(3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid |
329910-36-3 | 95% | 10g |
¥ 24,750.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP521-100mg |
(3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid |
329910-36-3 | 95% | 100mg |
¥1241.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP521-250mg |
(3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid |
329910-36-3 | 95% | 250mg |
¥1980.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP521-500mg |
(3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid |
329910-36-3 | 95% | 500mg |
¥3300.0 | 2024-04-20 |
(3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid Suppliers
(3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid
Comprehensive Overview of (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid (CAS No. 329910-36-3)
(3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid (CAS No. 329910-36-3) is a specialized chiral compound widely used in pharmaceutical research and organic synthesis. This compound features a cyclopentene backbone with a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a carboxylic acid functionality, making it a versatile intermediate for drug development. Its unique stereochemistry (3R,4S configuration) is critical for applications in asymmetric synthesis and bioactive molecule design.
The Boc-protected amino acid derivative is particularly valuable in peptide synthesis and medicinal chemistry. Researchers leverage its carboxylic acid and hydroxyl group for further functionalization, enabling the creation of complex molecules with high enantiomeric purity. Given the rising demand for chiral building blocks in drug discovery, this compound has garnered significant attention in recent years.
One of the key advantages of (3R,4S)-4-(Boc-amino)-3-hydroxy-cyclopentene-1-carboxylic acid is its stability under standard laboratory conditions. The Boc group provides excellent protection for the amino functionality, allowing selective deprotection when needed. This property is especially useful in multi-step synthetic routes, where orthogonal protecting group strategies are essential.
In pharmaceutical applications, this compound serves as a precursor for protease inhibitors, antiviral agents, and other bioactive molecules. Its structural features align with current trends in small-molecule drug development, particularly in targeting protein-protein interactions and enzyme modulation. The global pharmaceutical industry's shift toward precision medicine has further amplified the demand for high-purity chiral intermediates like this one.
From a synthetic chemistry perspective, the compound's cyclopentene ring offers a rigid scaffold that can be exploited for conformational control in drug design. Researchers are increasingly exploring its utility in fragment-based drug discovery (FBDD), where small, well-defined molecules are used to probe biological targets. This approach has gained traction due to its efficiency in identifying lead compounds with optimized binding affinities.
Another emerging application of (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid is in the development of biodegradable polymers. The presence of both hydroxyl and carboxylic acid groups allows for polymerization reactions, yielding materials with tunable properties. With sustainability becoming a major focus in material science, such bio-based monomers are gaining prominence.
The compound's role in asymmetric catalysis is also noteworthy. Its chiral centers can serve as ligands or auxiliaries in stereoselective transformations, contributing to greener synthetic methodologies. This aligns with the broader industry push toward atom-economical and catalytic processes that minimize waste generation.
Quality control is paramount when working with (3R,4S)-4-(Boc-amino)-3-hydroxy-cyclopentene-1-carboxylic acid. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify purity and stereochemical integrity. These measures ensure reproducibility in research applications and compliance with regulatory standards for pharmaceutical intermediates.
Looking ahead, the compound's versatility positions it as a valuable asset in drug discovery pipelines and material innovation. As synthetic methodologies advance and the need for structurally diverse building blocks grows, (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylic acid is likely to see expanded applications across multiple scientific disciplines.
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